Comparative Solvent-Dependent UV Absorption Coefficient for Analytical Detection
1-(3,5-Dimethyl-1H-Pyrrol-2-Yl)Ethan-1-One exhibits a distinct solvent-dependent UV absorption profile with a coefficient of 1.0 × 10 M⁻¹cm⁻¹ . This behavior is characterized by a dimerization model with a constant K = 2.5 × 10 M⁻¹cm⁻¹, C = 3800 cm⁻¹, and Δν = 30 cm⁻¹, which quantitatively describes its spectral shift between non-polar and polar solvents . This contrasts with unsubstituted 2-acetylpyrrole, which forms centrosymmetric dimers in the solid state through N-H···O hydrogen bonds but does not exhibit the same solvent-dependent UV shift behavior [1].
| Evidence Dimension | Solvent-Dependent UV Absorption Coefficient |
|---|---|
| Target Compound Data | 1.0 × 10 M⁻¹cm⁻¹ (UV); K = 2.5 × 10 M⁻¹cm⁻¹; C = 3800 cm⁻¹; Δν = 30 cm⁻¹ |
| Comparator Or Baseline | Unsubstituted 2-acetylpyrrole (CAS 1072-83-9) |
| Quantified Difference | Specific solvent-dependent dimerization behavior is quantitatively defined for target compound; not reported for unsubstituted analog. |
| Conditions | Solvent effect parameter ε = 0 for dichloromethane/chloroform, ε = 1 for acetone/acetonitrile |
Why This Matters
This allows for precise spectrophotometric monitoring and quantification of the compound in reaction mixtures, a feature not available for its unsubstituted counterpart, thereby improving analytical control in synthesis and quality assurance.
- [1] 2-Acetylpyrrole. Acta Crystallographica Section E, 2007, E63, o2145. View Source
